Bromochloroacetonitrile
Overview
Description
Bromochloroacetonitrile is an organic compound with the chemical formula C₂HBrClN . It is a colorless to yellow liquid that is slightly soluble in water and has a boiling point of approximately 125-130°C . This compound is known to be a disinfection byproduct formed during the chlorination of water containing natural organic materials . It has been identified as a potential environmental and health hazard due to its mutagenic and cytotoxic properties .
Mechanism of Action
Target of Action
Bromochloroacetonitrile is a by-product of the chlorine disinfection of water containing natural organic material . It possesses direct acting mutagenic activity and is capable of inducing DNA strand breakage . Therefore, its primary target is the DNA within cells.
Mode of Action
This compound interacts with DNA, causing strand breakage . This interaction disrupts the normal function of the DNA, leading to mutations. These mutations can potentially lead to various health issues, including cancer .
Biochemical Pathways
It is known that the compound can induce sister chromatid exchange in chinese hamster ovary cells . This suggests that this compound may interfere with DNA replication and cell division, potentially leading to genetic instability and cellular dysfunction.
Pharmacokinetics
It is known that approximately 13% of a single oral dose to rats of this compound was excreted in urine within 24 hours as thiocyanate, the product of released cyanide metabolized by rhodanese . This suggests that this compound is metabolized in the body and can be excreted through the urinary system.
Result of Action
The result of this compound’s action is DNA damage, which can lead to mutations and potentially cancer . In addition, this compound can induce sister chromatid exchange, which can lead to genetic instability and cellular dysfunction .
Action Environment
This compound is a by-product of the chlorine disinfection of water containing natural organic material . Therefore, its action is influenced by the presence of chlorine and organic material in the environment. The compound’s action, efficacy, and stability can also be influenced by other environmental factors, such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Bromochloroacetonitrile has been shown to possess alkylating activity . The alkylating potential of this compound to react with the electrophile-trapping agent, 4-(p-nitrobenzyl)pyridine, has been studied
Cellular Effects
This compound has been found to induce DNA damage and mutation in bacteria . In human keratinocyte cells, it has been observed to cause concentration and time-dependent cytotoxicity . Increasing concentrations of this compound have been observed to induce reactive oxygen species production in human keratinocyte cells .
Molecular Mechanism
It has been shown to induce DNA damage and mutation in bacteria
Temporal Effects in Laboratory Settings
It has been observed that this compound can cause cytotoxic effects in human keratinocyte cells in a concentration and time-dependent manner .
Dosage Effects in Animal Models
It has been tested in a limited carcinogenicity study in female SEN mice by skin application .
Metabolic Pathways
Approximately 13% of a single oral dose to rats of 116 mg/kg bw of this compound was excreted in urine within 24 h as thiocyanate, the product of released cyanide metabolized by rhodanese
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromochloroacetonitrile can be synthesized through the halogenation of acetonitrile. The process involves the reaction of acetonitrile with bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced as a byproduct during the chlorination of water. The reaction of chlorine with natural organic materials and bromide ions present in the water leads to the formation of various halogenated acetonitriles, including this compound .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water and strong acids, this compound can hydrolyze to form hazardous vapors and fumes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Acids and Bases: Strong acids and bases are often used to facilitate hydrolysis and other reactions involving this compound.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include substituted acetonitriles.
Hydrolysis Products: Hydrolysis typically results in the formation of carboxylic acids and halide ions.
Scientific Research Applications
Bromochloroacetonitrile has several applications in scientific research:
Water Quality Studies: It is used as a marker to study the formation and control of disinfection byproducts in chlorinated water.
Toxicology Research: Due to its mutagenic and cytotoxic properties, this compound is studied for its effects on human health, particularly its impact on DNA and cellular functions.
Environmental Monitoring: It is monitored in water bodies to assess the impact of chlorination on water quality and the environment.
Comparison with Similar Compounds
- Dichloroacetonitrile
- Trichloroacetonitrile
- Dibromoacetonitrile
Comparison: Bromochloroacetonitrile is unique due to its specific halogenation pattern, which includes both bromine and chlorine atoms. This dual halogenation can influence its reactivity and toxicity compared to other halogenated acetonitriles. For instance, dichloroacetonitrile and trichloroacetonitrile contain only chlorine atoms, while dibromoacetonitrile contains only bromine atoms . The presence of both bromine and chlorine in this compound may result in different environmental behaviors and health impacts .
Properties
IUPAC Name |
2-bromo-2-chloroacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrClN/c3-2(4)1-5/h2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWPPNAUMLRKML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrClN | |
Record name | BROMOCHLOROACETONITRILE | |
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URL | https://cameochemicals.noaa.gov/chemical/19896 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021500 | |
Record name | Bromochloroacetonitrile | |
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Molecular Weight |
154.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromochloroacetonitrile is a colorless liquid. (NTP, 1992) | |
Record name | BROMOCHLOROACETONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19896 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
138-140 °C | |
Record name | BROMOCHLOROACETONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7617 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble (NTP, 1992) | |
Record name | BROMOCHLOROACETONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19896 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.68 | |
Record name | BROMOCHLOROACETONITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7617 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
83463-62-1 | |
Record name | BROMOCHLOROACETONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19896 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bromochloroacetonitrile | |
Source | CAS Common Chemistry | |
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Record name | Bromochloroacetonitrile | |
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Record name | Bromochloroacetonitrile | |
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Record name | 83463-62-1 | |
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Record name | BROMOCHLOROACETONITRILE | |
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Record name | BROMOCHLOROACETONITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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